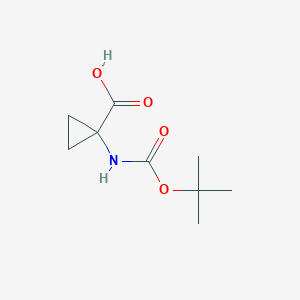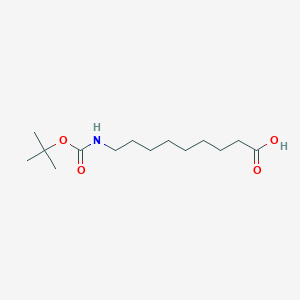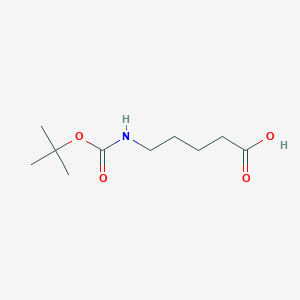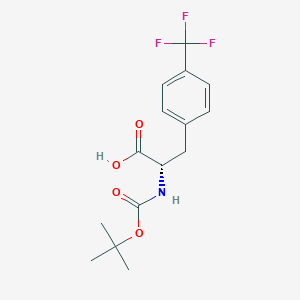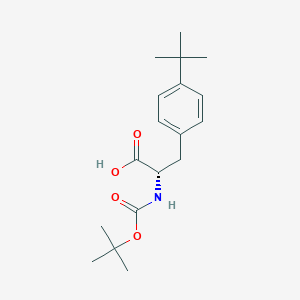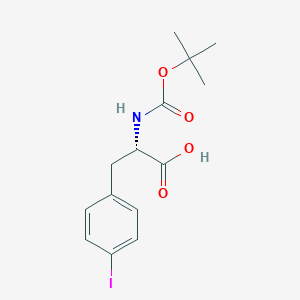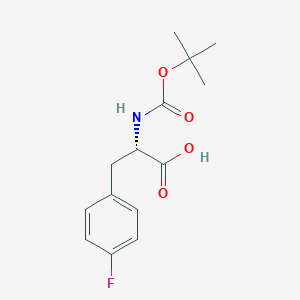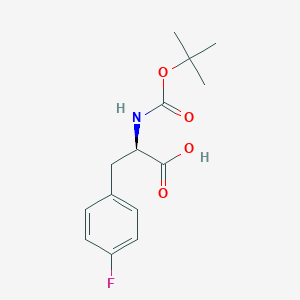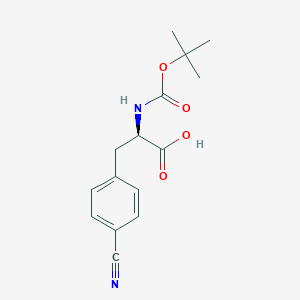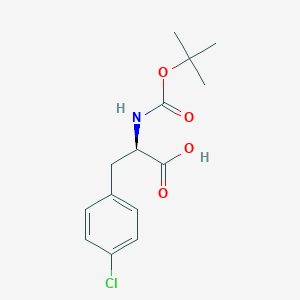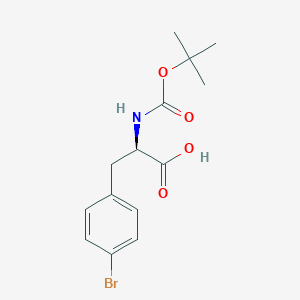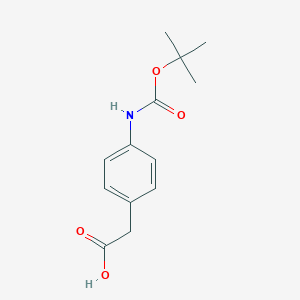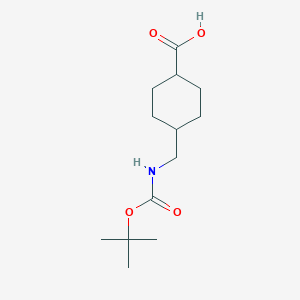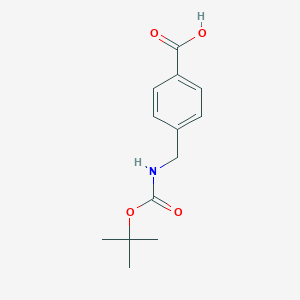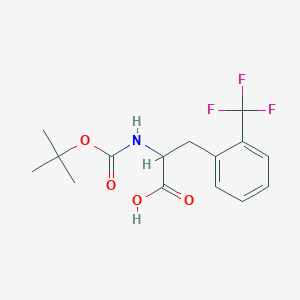
Boc-2-(trifluoromethyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-2-(trifluoromethyl)-L-phenylalanine” is a chemical compound with the molecular formula C15H18F3NO4 . It is also known by other names such as “boc-l-2-trifluoromethylphenylalanine”, “s-2-tert-butoxycarbonyl amino-3-2-trifluoromethyl phenyl propanoic acid”, and "boc-phe 2-cf3-oh" .
Molecular Structure Analysis
The molecular structure of “Boc-2-(trifluoromethyl)-L-phenylalanine” consists of a phenylalanine backbone with a trifluoromethyl group attached to the second carbon atom . The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical And Chemical Properties Analysis
“Boc-2-(trifluoromethyl)-L-phenylalanine” has a molecular weight of 347.329 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 440.5±45.0 °C at 760 mmHg, and a flash point of 220.2±28.7 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Photocatalysis and Environmental Applications
The research on (BiO)2CO3-based photocatalysts highlights the potential of bismuth oxycompounds in various applications, including healthcare, photocatalysis, and environmental remediation. While not directly linked, the study of such materials showcases the interdisciplinary approach in utilizing chemical compounds for technological advancements in sustainability and pollution control (Ni, Sun, Zhang, & Dong, 2016).
Biosensors and Medical Diagnostics
Research on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids like phenylalanine underscores the critical role of chemical modifications in enhancing the specificity and sensitivity of diagnostic tools. This could suggest applications for Boc-2-(trifluoromethyl)-L-phenylalanine in developing more effective biosensing technologies for monitoring diseases or conditions associated with amino acid levels (Dinu & Apetrei, 2022).
Drug Delivery Systems
The exploration of drug delivery systems, especially in the context of boron neutron capture therapy for cancer, showcases the importance of targeted therapy in modern medicine. The development and modification of chemical compounds for selective delivery highlight the potential of utilizing specific chemical modifications, such as those found in Boc-2-(trifluoromethyl)-L-phenylalanine, for improving therapeutic outcomes (Yanagië et al., 2008).
Nutritional and Metabolic Research
In the context of phenylketonuria (PKU), advancements in nutritional treatment strategies, such as the use of glycomacropeptide for managing amino acid intake, reflect the ongoing research into metabolic disorders and dietary interventions. This area might benefit from compounds like Boc-2-(trifluoromethyl)-L-phenylalanine for studying metabolic pathways or developing dietary supplements (Strisciuglio & Concolino, 2014).
Safety And Hazards
The safety data sheet for “N-Boc-2-trifluoromethyl-L-phenylalanine” advises against its use in food, drugs, pesticides, or biocidal products . In case of eye or skin contact, it is recommended to rinse immediately with plenty of water and seek medical attention . The compound should not be released into the environment .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMOOODKNPYTEE-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-(trifluoromethyl)-L-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

